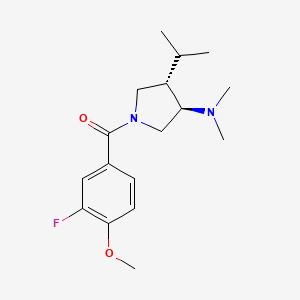![molecular formula C16H13F3N2O2 B5644959 N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B5644959.png)
N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide, also known as TFB-TAM, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of benzamides and has a trifluoroacetyl group attached to the amino group of the benzamide. TFB-TAM has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases.
作用机制
N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide works by inhibiting the activity of HDACs, which leads to changes in gene expression. HDACs remove acetyl groups from histones, which are proteins that help package DNA into a compact structure. This process, known as deacetylation, can lead to the repression of genes that are important for various cellular processes. N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide binds to the active site of HDACs and prevents them from carrying out their deacetylation activity, leading to changes in gene expression.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and cell cycle arrest. N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the main advantages of N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide is its specificity for HDACs. N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide has been found to selectively inhibit the activity of HDACs without affecting other enzymes. This makes it a valuable tool for studying the role of HDACs in various cellular processes. However, one of the limitations of N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide. One area of interest is the development of N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide analogs with improved solubility and potency. Another area of interest is the study of the role of N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide in epigenetic regulation and its potential as a therapeutic agent in various diseases. N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide has also shown potential as a tool for studying the role of HDACs in aging and age-related diseases. Further research in these areas could lead to the development of novel therapies for various diseases.
合成方法
The synthesis of N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide involves the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 3-aminobenzotrifluoride to form N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane.
科学研究应用
N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide has been extensively studied for its potential applications in drug discovery and development. It has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases. N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression. HDACs have been implicated in various diseases, including cancer, and N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide has shown potential as a therapeutic agent in these diseases.
属性
IUPAC Name |
N-(2-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2/c1-10-5-2-3-8-13(10)21-14(22)11-6-4-7-12(9-11)20-15(23)16(17,18)19/h2-9H,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGLOZAUOBIRNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-3-[(trifluoroacetyl)amino]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1-ethyl-1H-imidazol-2-yl)-1-[(3-fluoro-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5644876.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5644882.png)


![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5644915.png)

![6-ethyl-N~4~-[2-(ethylsulfonyl)ethyl]-5-methylpyrimidine-2,4-diamine](/img/structure/B5644925.png)

![1-{[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}cyclopentanecarboxylic acid](/img/structure/B5644940.png)
![methyl N-[4-(acetylamino)benzoyl]glycinate](/img/structure/B5644943.png)
![5-(4-methoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5644962.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5644977.png)
